molecular formula C20H21N5O4S B2742298 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040646-28-3

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2742298
CAS RN: 1040646-28-3
M. Wt: 427.48
InChI Key: DMFSEMXYGWOKOP-UHFFFAOYSA-N
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Description

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated that derivatives of quinoline, including compounds structurally related to the one , show promising antibacterial and antifungal activities. For example, a series of 5-aryl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-(pyridin-4-yl)thiazolidin-4-ones were synthesized and evaluated for their antimicrobial effectiveness, exhibiting good to excellent inhibition potency against both Gram-positive and Gram-negative bacterial strains as well as a broad spectrum of inhibitory activity against fungal strains. Molecular docking studies suggested these molecules could bind effectively to microbial DNA gyrase subunit B, indicating a plausible mechanism of antimicrobial action (Desai et al., 2020).

Antioxidant Efficiency in Industrial Applications

Quinolinone derivatives have also been explored for their antioxidant properties in industrial applications, such as lubricating greases. A study focused on the synthesis and characterization of 4-hydroxy quinolinone derivatives and their efficacy as antioxidants in lubricating greases, showing a decrease in total acid number and oxygen pressure drop, which are indicative of improved antioxidant efficiency (Hussein, Ismail, & El-Adly, 2016).

Potential Anticancer Activity

Furthermore, novel quinoline derivatives have been synthesized and assessed for their anticancer activity. For instance, novel derivatives containing pyrazoline and pyridine analogues were synthesized and shown to exhibit potent antibacterial activity and promising anticancer potential against various cancer cell lines, highlighting the versatility of quinoline derivatives in medicinal chemistry (Desai, Patel, & Dave, 2016).

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c26-18(24-8-3-5-14-4-1-2-6-17(14)24)11-23-13-21-19-16(20(23)27)10-22-25(19)15-7-9-30(28,29)12-15/h1-2,4,6,10,13,15H,3,5,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFSEMXYGWOKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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